tert-butyl 5-bromo-3-(2-cyanoacetyl)indole-1-carboxylate
Overview
Description
tert-butyl 5-bromo-3-(2-cyanoacetyl)indole-1-carboxylate is a synthetic organic compound with the molecular formula C16H15BrN2O3. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. The compound features a tert-butyloxycarbonyl (Boc) protecting group, a bromine atom, and a cyanoacetyl group attached to the indole ring. These functional groups make it a valuable intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
It’s known that indole derivatives possess various biological activities . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Cyanoacetamide-n-derivatives, which this compound is a part of, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Biochemical Pathways
The active hydrogen on c-2 of these compounds can take part in a variety of condensation and substitution reactions . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade .
Preparation Methods
The synthesis of tert-butyl 5-bromo-3-(2-cyanoacetyl)indole-1-carboxylate typically involves multiple steps, starting from commercially available indole derivatives. One common method includes the bromination of an indole derivative, followed by the introduction of the Boc protecting group. The cyanoacetyl group is then added through a cyanoacetylation reaction. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .
Chemical Reactions Analysis
tert-butyl 5-bromo-3-(2-cyanoacetyl)indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions, often using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying the functional groups attached to the indole ring.
Cyclization Reactions: The cyanoacetyl group can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-butyl 5-bromo-3-(2-cyanoacetyl)indole-1-carboxylate has several scientific research applications:
Comparison with Similar Compounds
tert-butyl 5-bromo-3-(2-cyanoacetyl)indole-1-carboxylate can be compared with other indole derivatives, such as:
5-Bromoindole: Lacks the Boc and cyanoacetyl groups, making it less versatile in synthetic applications.
1-Boc-3-cyanoacetylindole:
5-Cyanoindole: Lacks the Boc and bromine groups, limiting its use in complex synthesis.
The presence of the Boc, bromine, and cyanoacetyl groups in this compound makes it unique and highly valuable for various synthetic and research applications .
Biological Activity
Tert-butyl 5-bromo-3-(2-cyanoacetyl)indole-1-carboxylate is a synthetic organic compound with the molecular formula C16H15BrN2O3. It belongs to the indole family, which is notable for its presence in numerous natural products and pharmaceuticals. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.
Chemical Structure and Properties
The compound features several key functional groups:
- Indole Ring : A bicyclic structure that is crucial in many biological systems.
- Bromine Atom : Introduces unique reactivity and potential biological interactions.
- Cyanoacetyl Group : Enhances the compound's ability to interact with various biological targets.
Synthesis
The synthesis of this compound typically involves:
- Bromination of Indole Derivatives : Introduction of the bromine atom.
- Boc Protection : Use of tert-butyloxycarbonyl (Boc) to protect the carboxylic acid group.
- Cyanoacetylation : Addition of the cyanoacetyl group through a cyanoacetylation reaction, often utilizing solvents like dichloromethane and catalysts such as triethylamine.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, indole derivatives have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The bromine substitution may enhance these effects by increasing lipophilicity and facilitating cellular uptake.
GSK-3β Inhibition
Studies have demonstrated that certain indole derivatives can act as inhibitors of glycogen synthase kinase 3 beta (GSK-3β), a target implicated in cancer and neurodegenerative diseases. Compounds with similar structures have shown nanomolar potency against GSK-3β, suggesting that this compound may also possess this activity .
Antimicrobial Activity
Indole derivatives are known for their antimicrobial properties. The presence of the cyanoacetyl group may contribute to this activity by enhancing interaction with microbial targets. Preliminary studies suggest that related compounds exhibit significant antibacterial effects against various strains, including resistant bacteria.
Case Studies
- GSK-3β Inhibition Study : A series of indole-based compounds were synthesized and evaluated for their inhibitory activity against GSK-3β. The most potent compounds exhibited IC50 values in the low nanomolar range, indicating strong inhibition .
- Anticancer Activity Evaluation : In vitro assays demonstrated that indole derivatives, including those structurally related to this compound, showed marked cytotoxicity against breast cancer cell lines, leading to significant reductions in cell viability .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
tert-butyl 5-bromo-3-(2-cyanoacetyl)indole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-16(2,3)22-15(21)19-9-12(14(20)6-7-18)11-8-10(17)4-5-13(11)19/h4-5,8-9H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKRJEHVQMHKNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.